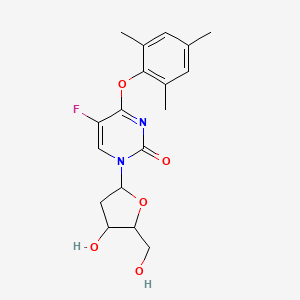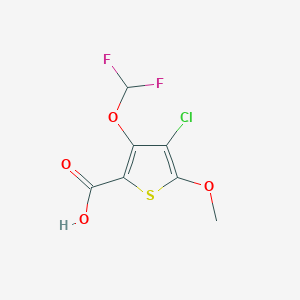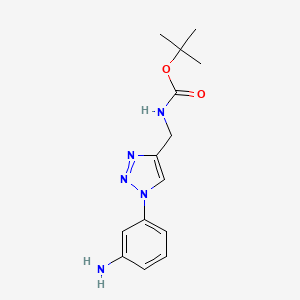
1-(5-Acetylthiophen-3-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Acetylthiophen-3-yl)-2-chloroethanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an acetyl group at the 5-position of the thiophene ring and a chloroethanone group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone typically involves the reaction of 5-acetylthiophene with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Acetylthiophen-3-yl)-2-chloroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Acetylthiophen-3-yl)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 2-Acetylthiophen-3-ylboronic acid
- 2-Bromothiophene
Uniqueness
1-(5-Acetylthiophen-3-yl)-2-chloroethanone is unique due to the presence of both an acetyl group and a chloroethanone group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other thiophene derivatives.
Propiedades
Número CAS |
22175-99-1 |
|---|---|
Fórmula molecular |
C8H7ClO2S |
Peso molecular |
202.66 g/mol |
Nombre IUPAC |
1-(5-acetylthiophen-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)8-2-6(4-12-8)7(11)3-9/h2,4H,3H2,1H3 |
Clave InChI |
KQZHXEOBGPYBDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CS1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)






